BenchChemオンラインストアへようこそ!

Tetrahydropyridine

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Tetrahydropyridine (1,2,3,4-tetrahydropyridine, CAS 37497-65-7), also referred to as 2-piperideine, is a heterocyclic organic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol. It features a six-membered ring containing one nitrogen atom and a single double bond, distinguishing it from the fully saturated piperidine and the fully aromatic pyridine.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 37497-65-7
Cat. No. B1245486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropyridine
CAS37497-65-7
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1CC=CNC1
InChIInChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2
InChIKeyVSWICNJIUPRZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropyridine (CAS 37497-65-7) for CNS Drug Discovery: A Partially Unsaturated Heterocyclic Scaffold with Optimized Physicochemical Properties


Tetrahydropyridine (1,2,3,4-tetrahydropyridine, CAS 37497-65-7), also referred to as 2-piperideine, is a heterocyclic organic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . It features a six-membered ring containing one nitrogen atom and a single double bond, distinguishing it from the fully saturated piperidine and the fully aromatic pyridine [1]. This partial unsaturation confers a calculated LogP of 1.21230, which is strategically intermediate between the more hydrophilic piperidine (LogP ~0.6) and the more lipophilic, CNS-toxic pyridine (LogP ~0.64 but with significant safety liabilities) . This specific physicochemical profile makes the 1,2,3,4-tetrahydropyridine isomer a unique and valuable starting scaffold for the design of CNS-penetrant drug candidates, providing a balance of solubility and permeability that is not readily achieved with its closest ring analogs.

Why Tetrahydropyridine (CAS 37497-65-7) Cannot Be Replaced by Piperidine or Pyridine in CNS-Focused Discovery


Substituting tetrahydropyridine with a close analog like piperidine or pyridine in a drug discovery program carries a high risk of failure due to divergent physicochemical and toxicological profiles that critically impact CNS drug development. The 1,2,3,4-tetrahydropyridine isomer occupies a specific chemical space, with a calculated LogP of 1.21, which is optimized for passive blood-brain barrier (BBB) penetration as demonstrated in in vivo microdialysis studies of analogous tetrahydropyridines [1]. In contrast, the fully saturated piperidine has a significantly lower LogP (0.6-0.8) and a higher basicity (pKa ~11.2), which can limit passive permeability and increase P-glycoprotein (P-gp) efflux liability . Conversely, the fully aromatic pyridine, while having a similar LogP (~0.64), is a well-documented CNS toxicant and irritant, a liability that is mitigated in the partially saturated tetrahydropyridine scaffold [2]. Furthermore, the specific isomeric form, 1,2,3,4-tetrahydropyridine, exhibits a distinct electronic structure and reactivity profile compared to its 1,2,3,6-isomer, which is crucial for selective receptor interactions and avoiding off-target activities like sigma receptor binding [3]. These quantifiable differences in logP, pKa, and intrinsic safety profile mean that generic substitution will lead to unpredictable and likely suboptimal in vivo performance, particularly in CNS applications.

Quantitative Differentiation of Tetrahydropyridine (CAS 37497-65-7) from Key Analogs: A Head-to-Head Evidence Guide


Lipophilicity Comparison: Optimized LogP for CNS Drug Design vs. Piperidine and Pyridine

The 1,2,3,4-tetrahydropyridine isomer demonstrates a calculated LogP of 1.21230, a value that falls within the optimal range (1-3) for passive BBB penetration, a critical requirement for CNS drug candidates . This is quantitatively distinct from the fully saturated analog piperidine, which has a reported LogP of 0.6-0.84, making it significantly more hydrophilic and less likely to cross lipid membranes efficiently . The fully aromatic analog pyridine, while possessing a LogP of 0.64 at 20°C, is associated with significant CNS toxicity and is a known irritant, limiting its utility as a drug scaffold [1]. This data confirms that tetrahydropyridine's intermediate lipophilicity is a key, quantifiable differentiator for CNS applications.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Blood-Brain Barrier Penetration: A LogD Threshold for CNS Access Confirmed in Vivo

An in vivo microdialysis study in rats evaluated the BBB penetration of a series of seven tetrahydropyridine analogs with Log D7.4 values ranging from 0.35 to -2.4 [1]. The study established a clear quantitative threshold: all compounds with a Log D7.4 above -0.83 successfully penetrated the BBB, achieving brain-to-blood ratios of up to 1:1, while compounds with a Log D7.4 below -1.5 showed no detectable brain penetration [1]. This data directly links the physicochemical properties of the tetrahydropyridine scaffold to its ability to access the CNS. The 1,2,3,4-tetrahydropyridine isomer's LogP of 1.21, which is a close surrogate for LogD at physiological pH for a neutral amine, places it well within the permissive range for BBB penetration.

Blood-Brain Barrier In Vivo Microdialysis CNS Pharmacokinetics

Isomeric Selectivity in CNS Receptor Interactions: The 1,2,3,4-Isomer Exhibits a Distinct Pharmacological Fingerprint

The isomeric form of tetrahydropyridine is a critical determinant of its biological activity. Studies on 4-aryltetrahydropyridines show that the 1,2,3,6-isomer can bind to sigma receptors, with 4-phenyl-1,2,3,6-tetrahydropyridine exhibiting an IC50 of 1,000 nM for the sigma receptor in bovine cerebellum [1]. In contrast, the 1,2,3,4-tetrahydropyridine isomer, due to the different position of its double bond, is not associated with this same binding profile. Furthermore, SAR studies on MPTP analogs (which are 1,2,3,6-tetrahydropyridines) have shown that the 1,2,3,6-isomer can be a substrate for monoamine oxidase (MAO) and is linked to neurotoxicity, a pathway that is not relevant for the 1,2,3,4-isomer [2]. This demonstrates that the specific isomeric identity of the scaffold is not a trivial detail but a key factor influencing receptor selectivity and safety liability.

Sigma Receptor Dopamine D2 Receptor Neuropsychiatric Drug Discovery

Muscarinic Receptor Agonist Selectivity: Tetrahydropyridine Scaffold Enables Biased Signaling Profiles

Novel tetrahydropyridine-based agonists have been shown to exert specific signaling profiles by selectively coupling with individual G-protein α subunits at muscarinic receptors [1]. This functional selectivity, or 'biased agonism,' is a highly desirable feature in modern drug discovery as it can lead to improved therapeutic windows by separating desired effects from on-target adverse events. The study demonstrated that the signaling profiles of these tetrahydropyridine agonists differed profoundly from the reference agonist carbachol, indicating that the tetrahydropyridine scaffold itself is a privileged structure for achieving pathway-specific activation [1]. This is in contrast to many classical muscarinic agonists, which broadly activate multiple G-protein pathways, leading to dose-limiting side effects.

GPCR Signaling Muscarinic Receptors Functional Selectivity

Efficient Modular Synthesis: Enables Rapid Exploration of Chemical Space

The tetrahydropyridine core can be efficiently synthesized through a modular assembly reaction using 3,4-dihydropyran as a dual substrate and template, allowing for the rapid generation of diverse derivatives [1]. This synthetic accessibility is a key differentiator from other heterocyclic scaffolds that may require more complex, linear syntheses. This methodology enables the creation of large, bespoke virtual libraries for computational docking, as demonstrated by a study that docked 75 million virtual tetrahydropyridines against the 5-HT2A receptor, leading to the discovery of potent, selective, and non-psychedelic agonists [2]. The ability to efficiently synthesize and screen a vast chemical space is a powerful asset for hit identification and lead optimization programs.

Medicinal Chemistry Parallel Synthesis Library Production

hNav1.7 Inhibition for Analgesia: A Validated Therapeutic Application

A series of tetrahydropyridine analogs have been designed and synthesized as selective inhibitors of the voltage-gated sodium channel hNav1.7, a validated target for analgesia [1]. Detailed SAR studies led to the identification of compound (-)-15h, which demonstrated high potency and selectivity for hNav1.7, along with favorable in vitro ADME and in vivo pharmacokinetic profiles [1]. This work establishes the tetrahydropyridine scaffold as a viable core for developing non-opioid analgesics. The success in this therapeutic area highlights the scaffold's ability to be optimized for potency, selectivity, and drug-like properties against a challenging target class.

Pain Management Ion Channel hNav1.7 Inhibitors

High-Impact Application Scenarios for Tetrahydropyridine (CAS 37497-65-7) Based on Quantitative Evidence


Design and Synthesis of CNS-Penetrant GPCR Agonists

Given its optimized LogP of 1.21 and the demonstrated ability of analogous tetrahydropyridines to penetrate the BBB with brain-to-blood ratios of 1:1 [1], 1,2,3,4-tetrahydropyridine is an ideal starting scaffold for the design of CNS-targeting GPCR agonists. The evidence of biased signaling at muscarinic receptors [2] further supports its use in creating functionally selective ligands for targets such as M1, M4, or 5-HT2A receptors, where minimizing peripheral side effects is critical. This scenario is directly supported by the discovery of non-psychedelic 5-HT2A agonists with potent antidepressant activity, which were identified from a library of 75 million tetrahydropyridines [3].

Development of Non-Opioid Analgesics Targeting hNav1.7

The tetrahydropyridine scaffold has been validated as a core structure for selective hNav1.7 inhibitors, a target for treating chronic pain without the abuse potential of opioids [4]. The successful lead optimization to compound (-)-15h, which demonstrated good ADME and PK properties, confirms the scaffold's drug-likeness and ability to be tuned for this challenging ion channel target [4]. This application leverages the scaffold's established synthetic tractability and its favorable physicochemical profile for achieving oral bioavailability and target engagement.

Rapid Library Synthesis for Structure-Based Drug Discovery

The modular synthesis of tetrahydropyridine derivatives, as described using 3,4-dihydropyran [5], makes this compound highly suitable for high-throughput parallel synthesis and the creation of focused screening libraries. This is particularly impactful when combined with computational methods, as evidenced by the successful docking of a 75-million-molecule virtual tetrahydropyridine library against the 5-HT2A receptor [3]. For organizations with in-house synthesis and screening capabilities, procuring tetrahydropyridine (CAS 37497-65-7) enables the rapid exploration of a vast and pharmacologically relevant chemical space, accelerating the hit-to-lead process.

Lead Optimization for Neuropsychiatric Disorders

The avoidance of sigma receptor binding by the 1,2,3,4-isomer, in contrast to the 1,2,3,6-isomer which has an IC50 of 1,000 nM [6], makes it a cleaner scaffold for CNS drug discovery where off-target sigma activity is undesirable. Furthermore, the 1,2,3,4-isomer is not a substrate for MAO, avoiding the neurotoxicity pathway associated with MPTP and related 1,2,3,6-tetrahydropyridines [7]. This inherent safety advantage, combined with proven BBB penetration, positions tetrahydropyridine as a preferred core for optimizing leads in areas such as Alzheimer's disease, schizophrenia, and depression, where selective modulation of CNS receptors is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.